7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione
CAS No.: 168123-87-3
Cat. No.: VC21288509
Molecular Formula: C8H4F3N3O2
Molecular Weight: 231.13 g/mol
* For research use only. Not for human or veterinary use.
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione - 168123-87-3](/images/no_structure.jpg)
Specification
CAS No. | 168123-87-3 |
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Molecular Formula | C8H4F3N3O2 |
Molecular Weight | 231.13 g/mol |
IUPAC Name | 7-(trifluoromethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
Standard InChI | InChI=1S/C8H4F3N3O2/c9-8(10,11)3-1-4-5(12-2-3)14-7(16)6(15)13-4/h1-2H,(H,13,15)(H,12,14,16) |
Standard InChI Key | XGOZYDUFQQOSLB-UHFFFAOYSA-N |
SMILES | C1=C(C=NC2=C1NC(=O)C(=O)N2)C(F)(F)F |
Canonical SMILES | C1=C(C=NC2=C1NC(=O)C(=O)N2)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Features
7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione contains a pyrido-pyrazine bicyclic system with a dihydro structure. The key functional groups include:
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A trifluoromethyl (-CF₃) substituent at the 7-position
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Two carbonyl groups (C=O) at positions 2 and 3
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A dihydro structure indicating partial saturation of the heterocyclic system
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A fused ring system comprising pyridine and pyrazine rings
Similar to its nitro-substituted analog, this compound likely contains nitrogen atoms that can participate in hydrogen bonding, affecting its solubility and interaction with biological systems.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be inferred:
Property | Estimated Value/Characteristic | Basis for Estimation |
---|---|---|
Molecular Formula | C₈H₄F₃N₃O₂ | Structural composition |
Molecular Weight | ~231.13 g/mol | Calculated from atomic weights |
Appearance | Likely a crystalline solid | Similar to analogs |
Solubility | Limited water solubility; better solubility in polar organic solvents | Based on structure and functional groups |
Log P | Higher than nitro analog due to CF₃ group | Trifluoromethyl groups typically increase lipophilicity |
Melting Point | Expected to be ≥200°C | Based on structural rigidity and hydrogen bonding potential |
The trifluoromethyl group significantly influences the compound's electronic and lipophilic properties. Unlike the nitro group found in 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, which is strongly electron-withdrawing and can participate in resonance, the trifluoromethyl group is primarily electron-withdrawing through inductive effects.
Structural Comparison with Related Compounds
Compound | Key Structural Difference | Expected Effect on Properties |
---|---|---|
7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | -NO₂ vs. -CF₃ at position 7 | Nitro group provides greater polarity and hydrogen bond accepting capacity |
7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | -Cl vs. -CF₃ at position 7 | Trifluoromethyl provides greater lipophilicity and metabolic stability |
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione | Different ring fusion pattern | Different electronic distribution and potentially different biological activity |
The trifluoromethyl group is a common bioisosteric replacement in medicinal chemistry, often used to enhance metabolic stability, lipophilicity, and binding selectivity of bioactive molecules. Its presence in this compound likely confers significantly different pharmacokinetic properties compared to other substitution patterns.
Synthesis Methods
Cyclization of Substituted Pyridine Derivatives
By analogy with the synthesis of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, a potential synthetic route might involve the cyclization of 5-trifluoromethylpyridine-2,3-diamine with oxalic acid or its derivatives. The reaction would typically proceed under reflux conditions in a suitable solvent such as ethanol or acetic acid.
The proposed general reaction sequence could involve:
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Preparation of 5-trifluoromethylpyridine-2,3-diamine (potentially from a corresponding nitro compound)
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Condensation with oxalic acid or diethyl oxalate
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Cyclization to form the desired pyrido[2,3-b]pyrazine-2,3-dione system
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Purification by recrystallization
Multicomponent Reaction Strategy
Based on synthetic approaches for similar heterocyclic systems, an alternative route might involve a multicomponent reaction using:
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Indane-1,3-dione
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Trifluoromethyl-substituted aromatic aldehydes
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2-aminopyrazine derivatives
This approach would require catalysis by p-toluenesulfonic acid (20 mol%) in ethanol under reflux conditions, followed by recrystallization with an appropriate solvent such as ethyl acetate.
Late-Stage Fluorination
Another potential approach could involve:
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Synthesis of a suitable precursor compound
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Late-stage trifluoromethylation at the 7-position using reagents such as Ruppert-Prakash reagent (TMSCF₃) or Umemoto's reagent
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Appropriate workup and purification steps
Applications and Biological Activity
Structure-Activity Relationship Considerations
Structural Feature | Potential Contribution to Biological Activity |
---|---|
Pyrido[2,3-b]pyrazine core | Basic pharmacophore; potential for interaction with biological targets |
Dihydro structure | Affects planarity and flexibility of the molecule, influencing binding characteristics |
Trifluoromethyl group | Enhances lipophilicity, metabolic stability, and potentially binding selectivity |
Dione functionality | Hydrogen bond acceptor; potential for interaction with protein targets |
The unique combination of these structural features likely confers specific pharmacological properties to 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione, warranting further investigation of its biological activity profile.
Research Status and Analytical Methods
Characterization Techniques
For comprehensive characterization of 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione, several analytical techniques would be essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show characteristic signals for the aromatic protons of the pyrido-pyrazine system
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¹⁹F NMR would be particularly valuable for confirming the presence and environment of the trifluoromethyl group
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¹³C NMR would display signals for carbonyl carbons (around δ 165-170 ppm) and the carbon bearing the trifluoromethyl group (typically appearing as a quartet due to C-F coupling)
Infrared (IR) Spectroscopy
Key absorption bands would likely include:
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C=O stretching vibrations around 1664 cm⁻¹
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Aromatic C=C stretching around 1575 cm⁻¹
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C-F stretching vibrations typically in the range of 1000-1400 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis would be crucial for confirming the molecular formula and structural features, with expected observations including:
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Molecular ion peak corresponding to C₈H₄F₃N₃O₂
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Characteristic fragmentation patterns reflecting the loss of the trifluoromethyl group
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Isotopic distribution pattern consistent with the presence of three fluorine atoms
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations would be valuable for predicting:
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Electronic properties including HOMO-LUMO gap
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Effects of the trifluoromethyl substituent on electron distribution
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Potential reaction sites and mechanisms for further functionalization
Molecular Docking Studies
For evaluation of potential biological activities, molecular docking simulations could provide insights into:
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Binding modes with potential biological targets
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Comparison of binding affinities with structural analogs
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Structure-activity relationship analysis to guide further optimization
Future Research Directions
Synthesis Optimization
Future research could focus on developing efficient synthetic routes to prepare 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione with high yield and purity. This might involve:
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Systematic optimization of reaction conditions including solvent, temperature, and catalyst loading
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Investigation of alternative synthetic pathways, potentially utilizing flow chemistry or microwave-assisted synthesis
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Development of scalable processes suitable for larger-scale production
Biological Evaluation
Comprehensive biological screening would be essential to establish the compound's activity profile, including:
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In vitro cytotoxicity assessment against various cancer cell lines
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Antimicrobial activity testing against a panel of pathogens
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Mechanism of action studies to identify specific biological targets
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Structure-activity relationship studies with systematic structural variations
Derivatization and Drug Development
The 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione scaffold could serve as a starting point for developing a library of derivatives with enhanced properties:
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Modification of the dihydropyrido-pyrazine core to optimize pharmacological properties
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Incorporation of additional functional groups to improve solubility or target specificity
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Development of targeted drug delivery systems to enhance therapeutic efficacy
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